N-(4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC14684216
Molecular Formula: C15H12FN3O2
Molecular Weight: 285.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12FN3O2 |
|---|---|
| Molecular Weight | 285.27 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C15H12FN3O2/c1-8-7-12(13-9(2)19-21-15(13)17-8)14(20)18-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,18,20) |
| Standard InChI Key | XNMHBLSMEQWWOK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)F |
Introduction
N-(4-fluorophenyl)-3,6-dimethyl oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic organic compound featuring a complex structure that combines elements of oxazole and pyridine rings. This compound is notable for its potential applications in medicinal chemistry due to its unique structural components, which may confer distinct biological properties.
Synthesis and Chemical Transformations
The synthesis of compounds with similar structures typically involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity. These reactions may include various transformations typical for heterocyclic compounds, such as substitution, coupling, and cyclization reactions.
| Synthetic Steps | Description |
|---|---|
| 1. Formation of Oxazole Ring | Involves the reaction of suitable precursors to form the oxazole ring. |
| 2. Pyridine Ring Formation | May involve cyclization reactions to integrate the pyridine component. |
| 3. Attachment of Fluorophenyl Group | Typically achieved through coupling reactions. |
Biological Activities and Potential Applications
Compounds with similar structures have shown a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific biological activities of N-(4-fluorophenyl)-3,6-dimethyl oxazolo[5,4-b]pyridine-4-carboxamide would depend on its interaction with biological targets such as enzymes involved in cellular signaling pathways.
| Potential Biological Activities | Description |
|---|---|
| Anti-inflammatory | Interaction with enzymes involved in inflammation pathways. |
| Anti-cancer | Potential to inhibit cell proliferation or induce apoptosis. |
| Antimicrobial | Ability to inhibit microbial growth or kill microorganisms. |
Comparison with Related Compounds
Several compounds share structural similarities with N-(4-fluorophenyl)-3,6-dimethyl oxazolo[5,4-b]pyridine-4-carboxamide, highlighting its uniqueness due to the specific combination of functional groups and heterocyclic structures.
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